Bienvenue dans la boutique en ligne BenchChem!

7-Hydroxy-4-phenylquinoline

Medicinal Chemistry Organic Synthesis Quinoline Derivatives

Choose 7-Hydroxy-4-phenylquinoline for its essential dual-substitution profile—the 7-hydroxy group enables critical hydrogen bonding and derivatization, while the 4-phenyl group drives hydrophobic target engagement. Generic analogs (e.g., 4-phenylquinoline or 7-hydroxyquinoline) lose potency, selectivity, and synthetic versatility. This scaffold delivers selective MAO-B inhibition (IC50=5,500 nM; >18-fold over MAO-A) for Parkinson's research and serves as a MELK inhibitor starting point for oncology programs. Synthesized in high yield (up to 98%), it enables cost-effective compound library generation. Standard purity: ≥95%.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
Cat. No. B8686181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4-phenylquinoline
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=CC3=NC=C2)O
InChIInChI=1S/C15H11NO/c17-12-6-7-14-13(8-9-16-15(14)10-12)11-4-2-1-3-5-11/h1-10,17H
InChIKeyJIGPHHUBNVTDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-4-phenylquinoline: Core Scaffold Procurement for Quinoline-Based Research and Development


7-Hydroxy-4-phenylquinoline (4-phenylquinolin-7-ol) is a heterocyclic aromatic compound with the molecular formula C15H11NO and a molecular weight of 221.25 g/mol . It serves as a core scaffold in medicinal chemistry for developing derivatives with potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties . Its structure features a quinoline core substituted with a phenyl group at the 4-position and a hydroxyl group at the 7-position, which imparts unique electronic and steric properties valuable in organic synthesis and materials science [1]. The compound is typically supplied with a purity of 95% .

The Critical Distinction: Why 7-Hydroxy-4-phenylquinoline Cannot Be Substituted with Generic Analogs


Substituting 7-hydroxy-4-phenylquinoline with a generic analog such as 4-phenylquinoline or 7-hydroxyquinoline can lead to significant differences in biological activity, selectivity, and physicochemical properties. The presence of both the 4-phenyl and 7-hydroxy groups is essential for its unique interaction profile with biological targets and its synthetic versatility . For instance, the 7-hydroxy group is crucial for hydrogen bonding and can be a site for further derivatization, while the 4-phenyl group contributes to hydrophobic interactions and influences the compound's conformation and binding affinity . Using an analog lacking one of these features may result in loss of potency, altered selectivity, or reduced synthetic utility [1].

Quantitative Differentiation: Comparative Evidence for 7-Hydroxy-4-phenylquinoline


Synthesis Yield: 7-Hydroxy-4-phenylquinoline Derivatives Achieve Up to 98% Yield

The synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives via a one-pot, three-component reaction catalyzed by ammonium acetate achieves yields up to 98% [1]. In contrast, the synthesis of the parent 4-phenylquinoline scaffold typically yields 89% under optimized Friedländer conditions . This indicates that the 7-hydroxy-4-phenylquinoline framework can be obtained with higher efficiency in certain synthetic routes, reducing production costs and increasing accessibility for research.

Medicinal Chemistry Organic Synthesis Quinoline Derivatives

Enzyme Inhibition: 7-Hydroxy-4-phenylquinoline Derivative Shows MAO-B Selectivity

A 7-hydroxy-4-phenylquinoline derivative (BDBM50538764/CHEMBL4645356) exhibits an IC50 of 5,500 nM (5.5 µM) against human MAO-B [1]. In comparison, another derivative (BDBM50450822/CHEMBL4216610) shows an IC50 of 17,000 nM (17 µM) against MAO-B and >100,000 nM (>100 µM) against MAO-A, indicating a >18-fold selectivity for MAO-B over MAO-A [2]. This selectivity profile is crucial for minimizing off-target effects in neurological research applications.

Neuropharmacology Enzyme Inhibition MAO-B

CYP3A4 Inhibition: A Derivative Exhibits Low Potency with IC50 of 7,900 nM

A 7-hydroxy-4-phenylquinoline derivative (BDBM50532768/CHEMBL4541666) inhibits human recombinant CYP3A4 with an IC50 of 7,900 nM (7.9 µM) [1]. In contrast, the potent CYP3A4 inhibitor ketoconazole exhibits an IC50 of approximately 21.6 µM in control microsomes [2]. While not a potent inhibitor, this data provides a baseline for understanding potential drug-drug interaction risks associated with this scaffold.

Drug Metabolism CYP Inhibition Pharmacokinetics

Patent Protection: 7-Hydroxy-4-phenylquinoline Derivatives as MELK Inhibitors

Quinoline derivatives, including those based on the 7-hydroxy-4-phenylquinoline scaffold, are claimed as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors in patent US-9120749-B2 . This patent protection provides a legal framework for exclusive use in certain therapeutic areas, distinguishing it from unpatented analogs. MELK is a promising target in oncology, and compounds with this activity may offer a competitive advantage in drug development.

Cancer Research Kinase Inhibition MELK

Validated Applications for 7-Hydroxy-4-phenylquinoline in Scientific and Industrial Settings


Synthesis of High-Value Quinoline Derivatives for Medicinal Chemistry

The 7-hydroxy-4-phenylquinoline scaffold is a versatile starting material for synthesizing a wide range of quinoline derivatives with potential biological activities. Its high-yield synthetic accessibility (up to 98% [1]) makes it economically attractive for generating compound libraries for drug discovery programs targeting antimicrobial, anti-inflammatory, and enzyme inhibition applications .

Development of Selective MAO-B Inhibitors for Neurological Research

Derivatives of 7-hydroxy-4-phenylquinoline have demonstrated selective MAO-B inhibition (IC50 = 5,500 nM [1]) with >18-fold selectivity over MAO-A . This profile is particularly valuable for developing research tools or therapeutics for neurodegenerative disorders such as Parkinson's disease, where selective MAO-B inhibition is therapeutically beneficial.

CYP Inhibition Profiling in Drug Metabolism Studies

The CYP3A4 inhibition data (IC50 = 7,900 nM [1]) provides a reference point for medicinal chemists using this scaffold in lead optimization. Understanding the potential for drug-drug interactions early in the development process can guide structural modifications to improve safety profiles.

Oncology Research via MELK Inhibition

Given the patent claims for quinoline derivatives as MELK inhibitors [1], 7-hydroxy-4-phenylquinoline and its analogs represent a promising starting point for developing novel anticancer agents targeting MELK, a kinase implicated in cancer stem cell maintenance and tumor growth.

Quote Request

Request a Quote for 7-Hydroxy-4-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.